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Compound of Interest

Tert-butyl 4-aminoazepane-1-
Compound Name:
carboxylate

Cat. No.: B171852

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminoazepane-1-carboxylate is a versatile bifunctional building block crucial for
the construction of diverse chemical libraries aimed at drug discovery. Its seven-membered
azepane core offers a desirable three-dimensional geometry, which can lead to improved
pharmacological properties compared to more rigid, planar structures. The presence of a Boc-
protected primary amine on the azepane ring and a secondary amine within the ring allows for
orthogonal derivatization, making it an ideal scaffold for diversity-oriented synthesis. This
document provides detailed application notes and protocols for the use of this scaffold in
parallel library synthesis.

The azepane motif is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs. Libraries based on this core can be screened against a variety of biological
targets. For instance, derivatives of azepane scaffolds have shown potent activity as inhibitors
of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine
transporter (DAT), as well as the sigma-1 receptor (0-1R), suggesting applications in
neuropsychiatric disorders. Furthermore, specific libraries incorporating the tert-butyl 4-
aminoazepane-1-carboxylate scaffold have been synthesized to target Pim kinases for
oncology applications and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV
treatment.
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Core Scaffold Properties

Property Value Reference
Molecular Formula C11H22N202

Molecular Weight 214.31 g/mol

CAS Number 196613-57-7

Appearance White Powder

Storage 2-8°C Refrigerator

Key Advantages in Parallel Synthesis

» Orthogonal Reactivity: The Boc-protected primary amine allows for selective deprotection
and subsequent derivatization, while the secondary amine of the azepane ring can be
functionalized through reactions like reductive amination or acylation. The Boc group is
stable under a variety of reaction conditions and can be cleanly removed with mild acid.

o Three-Dimensional Diversity: The inherent non-planar structure of the azepane ring allows
for the spatial projection of substituents in diverse vectors, which is advantageous for
exploring the binding pockets of biological targets.

o Versatile Derivatization: The primary amino group, once deprotected, can undergo a wide
range of reactions including amide bond formation, sulfonylation, and reductive amination to
introduce a high degree of diversity.

Experimental Protocols
Protocol 1: Parallel Amide Library Synthesis

This protocol outlines the parallel synthesis of an amide library through the acylation of the
deprotected 4-aminoazepane scaffold with a diverse set of carboxylic acids.

Step 1: Boc Deprotection

o To an array of reaction vessels (e.g., in a 96-well plate), dispense a solution of tert-butyl 4-
aminoazepane-1-carboxylate in dichloromethane (DCM).
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e Add a solution of trifluoroacetic acid (TFA) in DCM to each vessel.
 Stir the reactions at room temperature for 1-2 hours.

e Remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt
is used directly in the next step.

Step 2: Parallel Amide Coupling

e To each vessel containing the deprotected azepane salt, add a solution of a unique
carboxylic acid from a predefined building block library in a suitable solvent like N,N-
dimethylformamide (DMF).

e Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g.,
diisopropylethylamine - DIPEA) to each vessel.

o Seal the reaction plate and agitate at room temperature for 12-16 hours.
e Quench the reactions by adding water.
o Extract the products with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude amide library.

 Purify the library members using high-throughput parallel purification techniques such as
mass-directed automated preparative HPLC.
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Parameter

Condition

Starting Material

tert-butyl 4-aminoazepane-1-carboxylate

Deprotection Reagent

Trifluoroacetic acid (TFA) in Dichloromethane
(DCM)

Coupling Reagents

HATU, HBTU, or similar

Base

Diisopropylethylamine (DIPEA)

Solvent

N,N-Dimethylformamide (DMF)

Reaction Temperature

Room Temperature

Reaction Time

12-16 hours

Protocol 2: Parallel Reductive Amination Library

Synthesis

This protocol describes the synthesis of a library through the reaction of the azepane's

secondary amine with a diverse set of aldehydes or ketones.

Step 1: Imine Formation

In a parallel reactor, dispense a solution of tert-butyl 4-aminoazepane-1-carboxylate in a

solvent such as 1,2-dichloroethane (DCE) or methanol.

Step 2: Reduction

To each reaction vessel, add a unique aldehyde or ketone from a building block library.
Add a mild acid catalyst, such as acetic acid, to facilitate imine/enamine formation.

Stir the reactions at room temperature for 1-2 hours.

» To each reaction vessel, add a reducing agent. Sodium triacetoxyborohydride is often

preferred as it is mild and can be added directly to the imine-forming reaction mixture.

o Seal the reactor and continue to stir at room temperature for 16-24 hours.
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» Quench the reactions with a saturated aqueous solution of sodium bicarbonate.

o Extract the products with an organic solvent (e.g., DCM).

» Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the

crude product library.

 Purify using parallel flash chromatography or preparative HPLC.

Parameter

Condition

Starting Material

tert-butyl 4-aminoazepane-1-carboxylate

Reactants Diverse aldehydes or ketones
Reducing Agent Sodium triacetoxyborohydride

Solvent 1,2-Dichloroethane (DCE) or Methanol
Catalyst Acetic Acid

Reaction Temperature

Room Temperature

Reaction Time

16-24 hours

Visualizations
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Caption: Dual-route parallel synthesis workflow.
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Caption: Targeting monoamine transporters.

Representative Library Yields and Purity

The following table presents hypothetical yet representative data for a 96-member amide library
synthesized using Protocol 1.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b171852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Metric Value

Number of Compounds 96

Success Rate (>70% purity) 85%

Average Yield 65%

Average Purity (LC-MS) 88%

Molecular Weight Range 350 - 600 g/mol

Note: Actual yields and purities will vary depending on the specific carboxylic acids used in the
library synthesis. Optimization of coupling conditions and purification methods may be required

for challenging substrates.

 To cite this document: BenchChem. [Application Notes: Tert-butyl 4-aminoazepane-1-
carboxylate in Parallel Library Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171852#tert-butyl-4-aminoazepane-1-carboxylate-in-
parallel-library-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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